

# An In-depth Technical Guide on the Thermochemical Properties of *tert*-Butoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butoxybenzene

Cat. No.: B1293632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of ***tert*-butoxybenzene**. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide utilizes the well-established Joback group contribution method to estimate key thermochemical parameters. This approach offers valuable approximations for the standard enthalpy of formation, ideal gas heat capacity over a range of temperatures, and the enthalpy of vaporization at the normal boiling point. The methodology for these estimations is detailed herein, providing a transparent basis for the presented data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require thermochemical data for ***tert*-butoxybenzene** for modeling, process design, and safety assessments.

## Introduction

***Tert*-butoxybenzene**, an aromatic ether, is a molecule of interest in various fields of chemical research and development. The *tert*-butoxy group is a sterically bulky and electron-donating substituent that significantly influences the properties of the aromatic ring to which it is attached. A thorough understanding of its thermochemical properties is crucial for a variety of

applications, including reaction calorimetry, process safety analysis, and computational modeling of chemical behavior.

This guide addresses the current gap in available experimental thermochemical data for **tert-butoxybenzene** by providing estimated values for its key properties. These estimations are derived from the Joback method, a widely used group contribution technique for the prediction of thermophysical properties of organic compounds from their molecular structure alone.

## Estimated Thermochemical Properties of tert-Butoxybenzene

The following tables summarize the estimated thermochemical properties of **tert-butoxybenzene**, calculated using the Joback method. It is imperative to recognize that these are theoretical values and should be used with an understanding of the inherent approximations of the estimation method.

**Table 1: Estimated Enthalpy and Boiling Point of tert-Butoxybenzene**

| Property                                             | Estimated Value | Units  |
|------------------------------------------------------|-----------------|--------|
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -149.53         | kJ/mol |
| Normal Boiling Point                                 | 447.88          | K      |
| Enthalpy of Vaporization (at Normal Boiling Point)   | 41.33           | kJ/mol |

**Table 2: Estimated Ideal Gas Heat Capacity (Cp) of tert-Butoxybenzene at Various Temperatures**

| Temperature (K) | Estimated Cp | Units     |
|-----------------|--------------|-----------|
| 298.15          | 249.58       | J/(mol·K) |
| 400             | 309.91       | J/(mol·K) |
| 500             | 362.08       | J/(mol·K) |
| 600             | 406.09       | J/(mol·K) |
| 700             | 442.24       | J/(mol·K) |
| 800             | 470.83       | J/(mol·K) |
| 900             | 492.16       | J/(mol·K) |
| 1000            | 506.53       | J/(mol·K) |

## Methodology: The Joback Group Contribution Method

The thermochemical properties presented in this guide were estimated using the Joback method, a group contribution technique that predicts properties based on the molecular structure of a compound.<sup>[1]</sup> This method assumes that the properties of a molecule are the sum of the contributions of its constituent functional groups.<sup>[1]</sup>

### Molecular Structure and Group Contributions

The first step in the Joback method is to deconstruct the molecule into its functional groups. The structure of **tert-butoxybenzene** (CAS 6669-13-2) consists of the following Joback groups:<sup>[2][3][4]</sup>

- 5 x Aromatic CH (=CH- aromatic)
- 1 x Aromatic C attached to another group (>C< aromatic)
- 1 x Ether oxygen (-O- (non-ring))
- 1 x Tertiary carbon (>C<)

- 3 x Methyl (-CH<sub>3</sub>)

Each of these groups has a specific numerical contribution to the overall properties of the molecule.

## Formulas for Property Estimation

The Joback method employs the following formulas to calculate the thermochemical properties:

[\[1\]](#)[\[5\]](#)[\[6\]](#)

Normal Boiling Point (T<sub>b</sub>):  $T_b \text{ (K)} = 198.2 + \Sigma \text{ (Group Contributions)}$

Standard Enthalpy of Formation (Ideal Gas, 298.15 K) ( $\Delta H_{fo}$ ):  $\Delta H_{fo} \text{ (kJ/mol)} = 65.5 + \Sigma \text{ (Group Contributions)}$

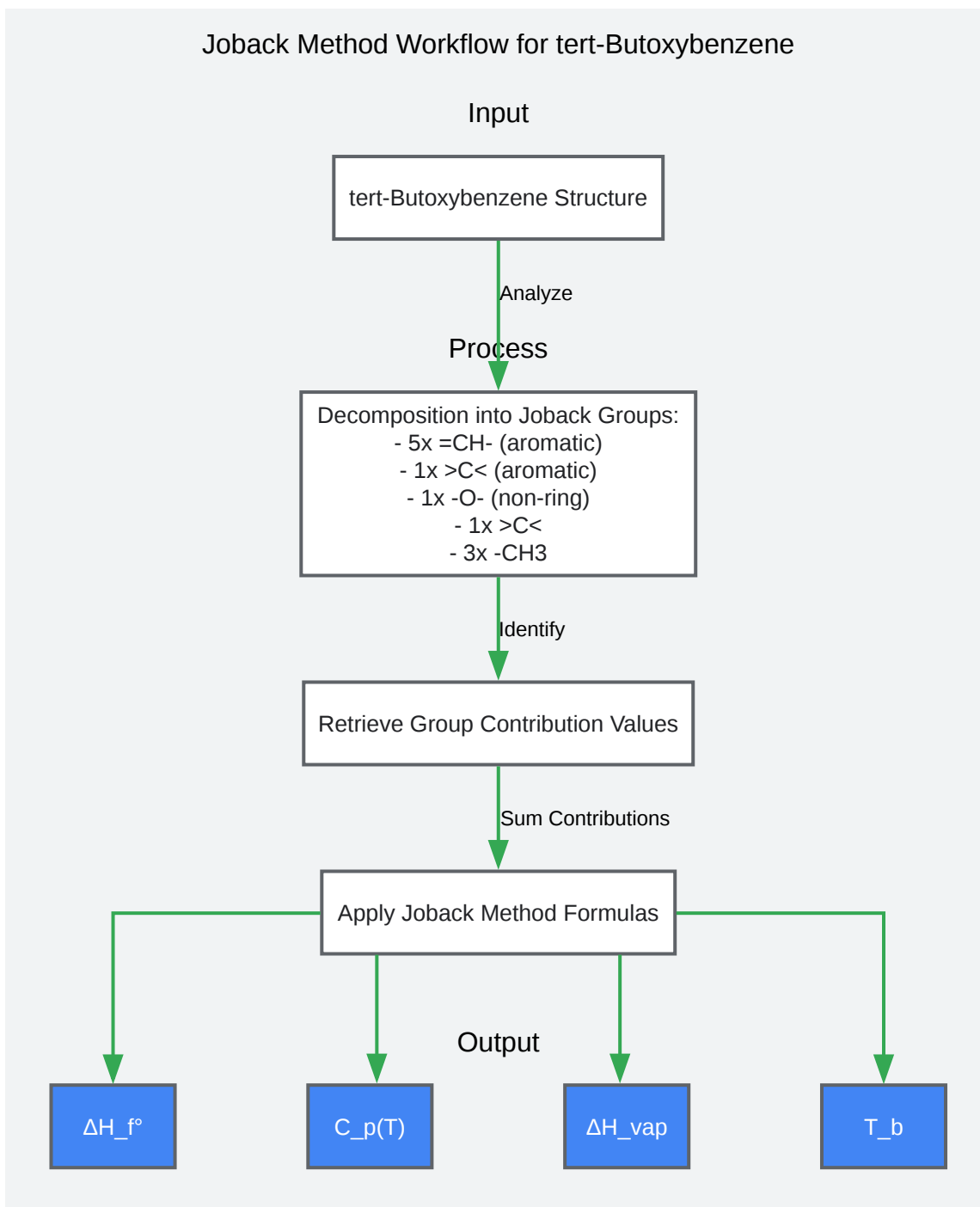
Enthalpy of Vaporization at Normal Boiling Point ( $\Delta H_{vap}$ ):  $\Delta H_{vap} \text{ (kJ/mol)} = 15.30 + \Sigma \text{ (Group Contributions)}$

Ideal Gas Heat Capacity (C<sub>p</sub>): The temperature-dependent ideal gas heat capacity is calculated using the following polynomial:  $C_p \text{ (J/mol}\cdot\text{K)} = (\Sigma a - 37.93) + (\Sigma b + 0.210)T + (\Sigma c - 3.91 \times 10^{-4})T^2 + (\Sigma d + 2.06 \times 10^{-7})T^3$

Where  $\Sigma a$ ,  $\Sigma b$ ,  $\Sigma c$ , and  $\Sigma d$  are the sums of the respective group contributions for the heat capacity parameters.

## Visualization of the Estimation Workflow

The following diagram illustrates the workflow for estimating the thermochemical properties of **tert-butoxybenzene** using the Joback method.



[Click to download full resolution via product page](#)

Joback Method Workflow Diagram

## Discussion and Limitations

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data is unavailable.<sup>[1]</sup> However, it is a first-order method and

does not account for intramolecular interactions between functional groups, such as steric hindrance, which can be significant in a molecule like **tert-butoxybenzene** with its bulky tert-butyl group.[7] Therefore, the estimated values should be considered as approximations. For applications requiring high accuracy, experimental determination or higher-level computational chemistry studies are recommended.

## Conclusion

This technical guide provides a set of estimated thermochemical properties for **tert-butoxybenzene**, including its standard enthalpy of formation, ideal gas heat capacity, and enthalpy of vaporization. These values, derived from the Joback group contribution method, serve as a useful starting point for researchers and professionals in the absence of experimental data. The detailed methodology and workflow presented herein offer transparency and a clear understanding of the basis for the provided estimations. It is hoped that this guide will facilitate further research and development involving **tert-butoxybenzene**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Benzene, (1,1-dimethylethoxy)- | C10H14O | CID 81179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butoxybenzene | 6669-13-2 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. cheguide.com [cheguide.com]
- 6. youtube.com [youtube.com]
- 7. ijcea.org [ijcea.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of tert-Butoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293632#thermochemical-properties-of-tert-butoxybenzene>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)